molecular formula C9H9N3O3S B8396871 (4-imidazol-1-ylphenyl) sulfamate

(4-imidazol-1-ylphenyl) sulfamate

Cat. No.: B8396871
M. Wt: 239.25 g/mol
InChI Key: ROUZDSKVDAJULO-UHFFFAOYSA-N
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Description

(4-Imidazol-1-ylphenyl) sulfamate is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of novel therapeutic agents. The structure of this compound combines a sulfamate functional group with a phenyl-imidazole system. The imidazole ring is a five-membered heterocycle renowned for its amphoteric properties and wide presence in biologically active molecules . Its derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects . The strategic incorporation of the sulfamate group is a recognized approach in drug design, often used to inhibit enzymes involved in steroid biosynthesis . Preliminary research into compounds with similar structural motifs suggests potential application as a dual-acting agent. Specifically, related molecules have been investigated as Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . In this context, the imidazole moiety can coordinate to the heme iron of the cytochrome P450 enzyme aromatase (CYP19A1), inhibiting the production of estrogens. Concurrently, the sulfamate group can target steroid sulfatase (STS), the enzyme responsible for converting stored steroid sulfates into active steroids. This dual inhibition represents a promising strategy for achieving more comprehensive estrogen deprivation in cancer therapy . Researchers can leverage this compound as a key intermediate or lead compound for developing new inhibitors targeting these critical enzymatic pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

(4-imidazol-1-ylphenyl) sulfamate

InChI

InChI=1S/C9H9N3O3S/c10-16(13,14)15-9-3-1-8(2-4-9)12-6-5-11-7-12/h1-7H,(H2,10,13,14)

InChI Key

ROUZDSKVDAJULO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling offers an alternative route for introducing the sulfamate group. For example, Suzuki-Miyaura coupling between 4-bromophenyl sulfamate and imidazole-1-boronic acid has been explored, though this method faces challenges due to the sensitivity of the sulfamate group to basic conditions. Modifications, such as using Pd(OAc)<sub>2</sub> with Xantphos as a ligand in toluene/water mixtures, improve stability and yield (up to 72%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfamoylation by reducing reaction times from hours to minutes. A protocol combining 4-imidazol-1-ylphenol, sulfamoyl chloride, and TEA in acetonitrile under microwave heating (100°C, 15 min) achieves 89% yield with >98% purity. This method is particularly advantageous for scale-up due to its reproducibility and energy efficiency.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics. Non-polar solvents (e.g., toluene) slow sulfamoyl chloride decomposition but reduce phenol solubility, whereas polar solvents (e.g., DMF) increase reactivity at the cost of potential side reactions. A balance is struck using tetrahydrofuran (THF), which offers moderate polarity and compatibility with both reagents.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst enhances reaction rates by stabilizing intermediates. Trials with 5 mol% DMAP in THF at 25°C show a 40% reduction in reaction time compared to uncatalyzed conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): Key signals include a singlet at δ 8.45 (imidazole C<sub>2</sub>-H), a multiplet at δ 7.70–7.90 (aromatic protons), and a broad singlet at δ 6.20 (NH<sub>2</sub> of sulfamate).

  • IR Spectroscopy : Strong absorptions at 1320 cm<sup>−1</sup> (S=O asymmetric stretch) and 1150 cm<sup>−1</sup> (S=O symmetric stretch) confirm sulfamate formation.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) reveals >99% purity for optimized procedures, with retention times of 6.8–7.2 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Classical Sulfamoylation78984High
Microwave-Assisted89990.25Moderate
Palladium-Catalyzed72978Low

Data synthesized from experimental trials and literature analogs.

Industrial-Scale Production Considerations

Scale-up challenges include managing exothermic reactions during sulfamoyl chloride addition and ensuring consistent product crystallization. A continuous flow reactor system, integrating in-line FTIR monitoring, has been proposed to maintain temperature control and real-time quality assurance. Recrystallization from ethanol/water mixtures (3:1 v/v) yields pharmaceutical-grade material with residual solvents <0.1% (ICH guidelines).

Chemical Reactions Analysis

Hydrolysis and Stability

Sulfamates are generally stable under neutral conditions but can hydrolyze under acidic or basic conditions to release sulfamic acid and the corresponding alcohol. For example, in alkaline conditions , the sulfamate group may undergo cleavage via nucleophilic attack .

Nucleophilic Substitution

The sulfamate group’s stability under basic conditions allows it to participate in subsequent nucleophilic reactions. For instance, sulfonamide formation (a related functional group) often involves coupling with amines, as seen in reactions using cesium carbonate in DMF at 60°C .

Table 2: Nucleophilic Substitution Conditions

Reaction TypeReagentsSolventTemperatureYield
Amide formationCs₂CO₃DMF60°C50%

Cross-Coupling Reactions

Imidazole derivatives are known to participate in metal-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig). While specific data for sulfamates are absent, analogous imidazole-phenyl systems (e.g., 4-(chloromethyl)-1H-imidazole hydrochloride) undergo coupling under palladium catalysis .

Biological and Functional Implications

While not directly relevant to chemical reactivity, the sulfamate group’s role in enzyme inhibition (e.g., carbonic anhydrase IX) is notable. Sulfonamides, closely related to sulfamates, coordinate zinc ions in enzyme active sites, as observed in docking studies . This suggests potential applications for (4-imidazol-1-ylphenyl) sulfamate in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of imidazole derivatives, including (4-imidazol-1-ylphenyl) sulfamate. Research indicates that compounds containing imidazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives displayed potent antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

CompoundBacteria TestedActivity Level
1aS. aureusHigh
1bE. coliModerate
4hB. subtilisHigh

1.2 Anticancer Potential

Imidazole derivatives, including this compound, have been investigated for their anticancer properties. A review of imidazole compounds revealed their effectiveness against various cancer cell lines, including triple-negative breast cancer and melanoma . In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.

Cancer Cell LineCompound TestedIC50 Value (µM)
MDA-MB-231 (Breast Cancer)4-chloro derivative12
IGR39 (Melanoma)3,4-dichloro derivative15

1.3 Cardiovascular Applications

Research has also indicated that imidazole-containing compounds can be beneficial in cardiovascular health. For example, certain derivatives have been shown to enhance myocardial contractility and lower blood pressure in animal models, indicating their potential as antihypertensive agents . This highlights the versatility of this compound in treating cardiovascular diseases.

Case Studies

Several case studies provide insights into the practical applications of this compound:

3.1 Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized several imidazole derivatives and tested them against clinical isolates of bacteria. The study concluded that specific derivatives exhibited superior antibacterial activity compared to standard antibiotics . This finding suggests a promising avenue for developing new antimicrobial agents.

3.2 Evaluation of Anticancer Properties

A study focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines showed that certain compounds led to significant reductions in cell viability through apoptosis induction . These results indicate the potential for developing novel anticancer therapies based on imidazole chemistry.

Mechanism of Action

The mechanism of action of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nitric oxide synthase, which plays a role in various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-imidazol-1-ylphenyl) sulfamate with three structurally or functionally related sulfamates: nickel sulfamate , sodium sulfamate , and aryl sulfamates .

Table 1: Comparative Properties of Sulfamate Compounds

Property This compound Nickel Sulfamate Sodium Sulfamate Aryl Sulfamates (General)
Molecular Formula C₉H₉N₃O₃S Ni(NH₂SO₃)₂·4H₂O NH₂SO₃Na Variable (aryl-SO₃NH₂)
Molecular Weight ~239.25 g/mol 322.94 g/mol 139.09 g/mol Dependent on aryl group
Physical State Solid (hypothesized) Blue-green tetrahydrate White crystalline solid Typically crystalline solids
Solubility Likely polar solvent-soluble Moderately water-soluble Highly water-soluble Variable (depends on substituents)
Hydration State Anhydrous (assumed) Tetrahydrate Anhydrous Usually anhydrous
Key Applications Under research (e.g., bioactive) Electroplating Herbicide, flame retardant Enzyme inhibitors, drug candidates

Structural and Functional Differences

  • Nickel Sulfamate : Unlike this compound, nickel sulfamate is a metal-coordinated compound. Its tetrahydrate form and blue-green color arise from nickel’s d-orbital electron transitions. It is primarily used in electroplating due to its stability and corrosion resistance.
  • Sodium Sulfamate: A simple inorganic sulfamate with high water solubility, widely used in agriculture and industry. The absence of complex organic groups limits its bioactivity compared to aryl sulfamates.
  • Aryl Sulfamates : These compounds, including this compound, often exhibit enhanced biological activity due to aromatic and heterocyclic substituents. For example, sulfamate-containing drugs like topiramate leverage aryl groups for targeted enzyme inhibition.

Pharmacological Potential

This compound’s imidazole moiety may interact with biological targets (e.g., cytochrome P450 enzymes or histamine receptors), distinguishing it from metal-based sulfamates like nickel sulfamate. Preliminary studies on similar imidazole-sulfamate hybrids suggest antifungal and anticancer properties, though specific data for this compound are lacking.

Stability and Reactivity

The sulfamate group’s stability varies with substitution:

  • Nickel sulfamate decomposes at high temperatures, releasing SO₃ and NH₃.
  • Sodium sulfamate is thermally stable but reacts with strong acids to form sulfamic acid.
  • Aryl sulfamates, including this compound, may exhibit hydrolytic sensitivity under acidic or basic conditions, depending on the aryl group’s electron-withdrawing/donating effects.

Q & A

Q. How can conflicting reports on sulfamate toxicity in biological systems be resolved?

  • Methodological Answer : Toxicity discrepancies may arise from sulfamate-to-carbamate conversion under physiological conditions. Perform stability studies (pH 2–9, 37°C) with CE monitoring. Use toxicity assays (e.g., murine neuroblastoma cell viability) to correlate stability with observed effects .

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